2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a complex heterocyclic scaffold with three key moieties:
- 4-Benzylpiperazinyl substituent: A nitrogen-rich group that may enhance solubility and modulate receptor binding .
- (Z)-3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group: A thiazolidinone-derived substituent with a cyclopentyl chain, likely influencing lipophilicity and stereoelectronic properties .
Properties
Molecular Formula |
C29H31N5O2S2 |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N5O2S2/c1-20-8-7-13-33-25(20)30-26(32-16-14-31(15-17-32)19-21-9-3-2-4-10-21)23(27(33)35)18-24-28(36)34(29(37)38-24)22-11-5-6-12-22/h2-4,7-10,13,18,22H,5-6,11-12,14-17,19H2,1H3/b24-18- |
InChI Key |
OSXDOBCZNXAIDE-MOHJPFBDSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet production demands .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the thioxo group to a thiol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in the Thiazolidinone Moiety
The thiazolidinone ring is a critical pharmacophore. Key analogs and their differences include:
Key Observations :
Modifications in the Pyrido[1,2-a]pyrimidin-4-one Core
Derivatives of this core are prevalent in patent literature (), with variations including:
Stereochemical and Conformational Considerations
The (Z)-configuration of the methylidene group in the thiazolidinone moiety (explicitly stated in ) is critical for maintaining planar geometry, enabling conjugation with the pyrido[1,2-a]pyrimidin-4-one core. This configuration is conserved across analogs (e.g., ) and likely essential for bioactivity .
Hypothetical Structure-Activity Relationships (SAR)
Based on structural comparisons:
Thiazolidinone Substituents: Cyclopentyl > Ethyl: Improved lipophilicity and target engagement in hydrophobic pockets. Phenylethyl (): May introduce off-target interactions due to aromaticity.
Piperazine Modifications :
- Benzylpiperazine (Target, ): Balances solubility and binding affinity.
- Ethylpiperazine (): Reduced steric hindrance but weaker receptor anchoring.
Core Rigidity :
- The pyrido[1,2-a]pyrimidin-4-one core’s rigidity likely enforces a bioactive conformation, as seen in related scaffolds ().
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido-pyrimidine core and thiazolidine derivatives, which are known for their diverse biological activities. The presence of the benzylpiperazine moiety enhances its interaction with biological targets.
Molecular Formula
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O2S |
| Molecular Weight | 402.54 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidine rings have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.
In a study evaluating related thiazolidine derivatives, compounds exhibited minimal inhibitory concentrations (MICs) ranging from 37.9 to 113.8 μM against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Compounds in this class have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The thiazolidine moiety is particularly noted for its role in modulating pathways associated with cancer progression.
In vitro studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in human cancer cell lines . The binding affinity to specific kinases has also been predicted, suggesting a potential for targeted cancer therapy.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Studies on structurally similar compounds have indicated their ability to inhibit key enzymes involved in various metabolic pathways. For example, inhibition of serine/threonine kinases has been observed in related thiazolidine derivatives .
Case Studies
Several studies highlight the biological activities of compounds similar to the one :
- Antimicrobial Study : A series of thiazolidine derivatives were tested against a panel of bacteria and fungi, demonstrating significant antibacterial activity compared to standard antibiotics .
- Anticancer Mechanism : Research on thiazolidine analogs revealed their capacity to induce apoptosis in cancer cells, suggesting a promising avenue for drug development .
- Enzyme Inhibition Assays : Kinase inhibition studies indicated that certain derivatives could effectively inhibit multiple kinases involved in cancer signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
